molecular formula C13H19N B2439598 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine CAS No. 2166682-77-3

9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine

Cat. No.: B2439598
CAS No.: 2166682-77-3
M. Wt: 189.302
InChI Key: RHTUOWILDUZGFS-UHFFFAOYSA-N
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Description

9,9-Dimethyl-5,6,7,8-tetrahydrobenzo7annulen-6-amine is a chemical compound with the molecular formula C13H19N. It is characterized by a unique structure that includes a tetrahydrobenzoannulene core with a dimethyl substitution at the 9th position and an amine group at the 6th position.

Properties

IUPAC Name

9,9-dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6,11H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUOWILDUZGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC2=CC=CC=C21)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo7annulen-6-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a nitrile or amine derivative can lead to the formation of the desired tetrahydrobenzoannulene structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of:

Biological Activity

9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine is a polycyclic aromatic amine notable for its unique structural features and potential biological activities. With a molecular formula of C15H19N and a molecular weight of approximately 189.3 g/mol, this compound possesses a rigid bicyclic structure that influences its reactivity and interactions with biological targets. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Dimethyl substitution at the 9-position
  • Amine group at the 6-position

These features contribute to its chemical reactivity and potential biological effects. The rigidity of the bicyclic framework enhances its stability and interaction capabilities with various biological molecules.

Biological Activity

Research indicates that compounds structurally similar to 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine exhibit a range of biological activities. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxicity : Investigations into cytotoxic effects revealed that while some analogs showed significant cytotoxicity against various cancer cell lines, 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine itself displayed minimal cytotoxic effects at tested concentrations .
  • Mechanism of Action : The compound's mechanism may involve interference with cellular signaling pathways or direct interaction with cellular components.

Synthesis Methods

The synthesis of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine typically involves multi-step organic reactions. Common reagents include:

  • Oxidizing agents such as potassium permanganate
  • Reducing agents like lithium aluminum hydride

Careful control over reaction conditions is crucial to achieving high yields and purity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine against structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-6,7,8,9-tetrahydrobenzoannulen-5-oneC13H15NContains an amino group; lacks dimethyl substitutionDifferent functional groups influence reactivity
3-Bromo-6,7,8,9-tetrahydrobenzoannulen-5-oneC13H14BrOBrominated derivative; aromatic characterHalogen substitution alters electronic properties
Dimethyl(6,7-dihydrobenzoannulen)C13H20ClNContains chlorinated variant; reduced hydrogen saturationChlorination changes solubility and reactivity

The unique combination of dimethyl groups and an amine functional group in 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine is believed to enhance its biological activity compared to these similar compounds .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of several benzoannulene derivatives against common pathogens. The results indicated that while some derivatives were effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine showed limited activity .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), it was found that while higher concentrations (≥50 μM) did not induce significant cell death for 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo annulen-6-amine itself , certain structural analogs exhibited IC50 values below 25 μM.

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